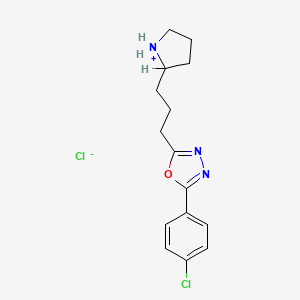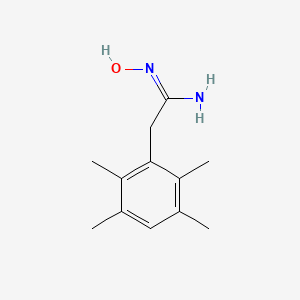
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group, a tetramethyl-substituted phenyl ring, and an acetamidine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine typically involves the reaction of 2,3,5,6-tetramethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with acetic anhydride to yield the desired acetamidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamidine moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamidine moiety may interact with nucleophilic sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamide
- N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and acetamidine functional groups
Properties
CAS No. |
885952-86-3 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N'-hydroxy-2-(2,3,5,6-tetramethylphenyl)ethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-7-5-8(2)10(4)11(9(7)3)6-12(13)14-15/h5,15H,6H2,1-4H3,(H2,13,14) |
InChI Key |
GDQMKKDIILVBDI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)C/C(=N\O)/N)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=NO)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


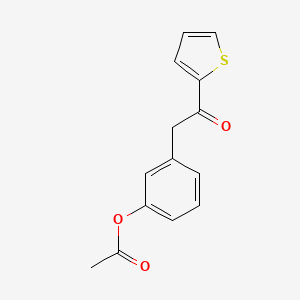
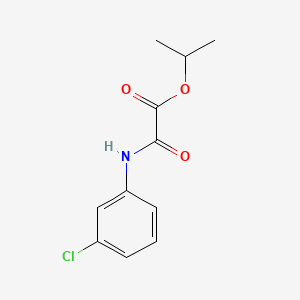
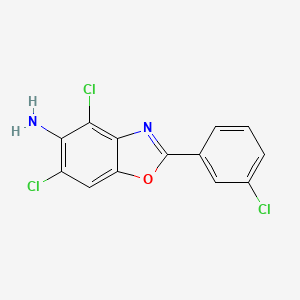
![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
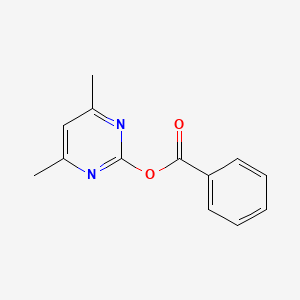
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)

![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
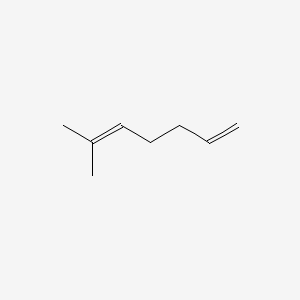
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
